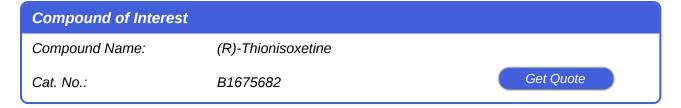


Preclinical research findings for (R)-Thionisoxetine

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An In-Depth Technical Guide to the Preclinical Research Findings for (R)-Thionisoxetine

Introduction

(R)-Thionisoxetine is a potent and highly selective norepinephrine reuptake inhibitor (NRI) that has been evaluated in a variety of preclinical models.[1] As an analog of the well-characterized NRI, nisoxetine, (R)-Thionisoxetine demonstrates significantly greater potency for the norepinephrine transporter (NET).[1] Its high affinity and selectivity make it a valuable tool for research into the role of noradrenergic systems in various physiological and pathological processes. This document provides a comprehensive overview of the key preclinical findings, experimental methodologies, and pharmacological profile of (R)-Thionisoxetine for researchers, scientists, and drug development professionals.

Pharmacological Profile

The preclinical data for **(R)-Thionisoxetine** establish it as a superior NRI with a distinct pharmacological profile. Its activity has been characterized through in vitro binding assays, neurotransmitter uptake inhibition studies, and in vivo models assessing its effects on both central and peripheral noradrenergic neurons.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the core quantitative data derived from preclinical evaluations of **(R)-Thionisoxetine**.



Table 1: In Vitro Binding Affinity and Selectivity

Parameter	Value	Radioligand/A ssay	Tissue Source	Reference
Binding Affinity (K_i)	0.20 nM	[³H]-Nisoxetine	Not Specified	[1]

| Uptake Inhibition Selectivity | \sim 70-fold greater potency for NE vs. 5-HT | [3 H]-NE vs. [3 H]-5HT Uptake | Hypothalamic Synaptosomes |[1] |

Table 2: In Vivo Efficacy (Neuroprotection)

Model	Endpoint	ED_50	Species	Reference
Central Nervous System	Prevention of 6- hydroxydopam ine-induced hypothalamic NE depletion	0.21 mg/kg	Rat	[1]
Peripheral Nervous System (Heart)	Prevention of metaraminol- induced heart NE depletion	3.4 mg/kg	Rat	[1]

| Peripheral Nervous System (Urethra) | Prevention of metaraminol-induced urethral NE depletion | 1.2 mg/kg | Rat |[1]|

Table 3: In Vivo Efficacy (Analgesia)



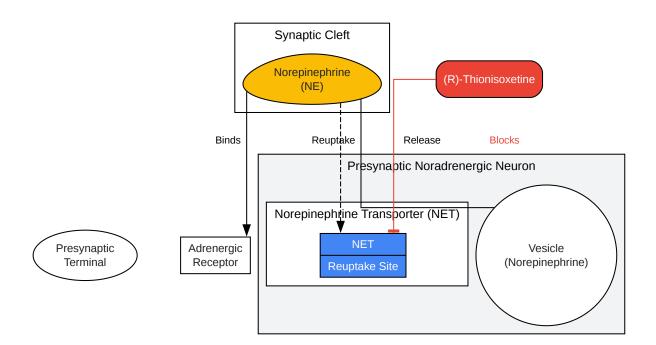
Model	Effect	Dosage	Notes	Reference
Carrageenan- Induced Thermal Hyperalgesia	Complete reversal	0.03-10 mg/kg (i.p.)	-	[2]
Carrageenan- Induced Mechanical Allodynia	>80% reversal	0.03-10 mg/kg (i.p.)	-	[2]

| Carrageenan Model (Combination Therapy) | \sim 100-fold potency increase | Not Specified | Coadministered with an inactive dose of the SSRI fluoxetine. |[2] |

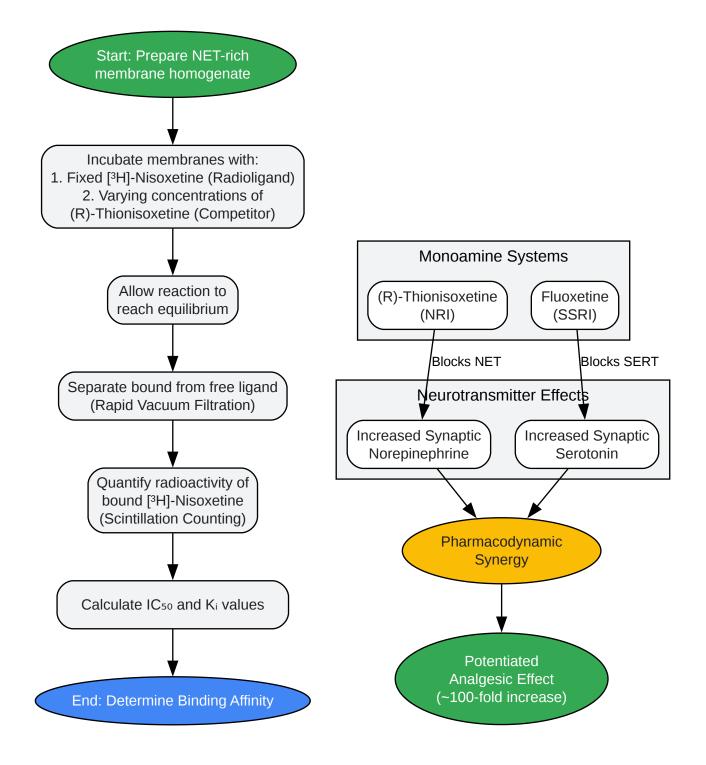
Mechanism of Action: Norepinephrine Transporter Inhibition

The primary mechanism of action for **(R)-Thionisoxetine** is the potent and selective inhibition of the norepinephrine transporter (NET). The NET is a presynaptic protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling. By blocking the NET, **(R)-Thionisoxetine** increases the concentration and prolongs the duration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission. This action is foundational to its observed effects in both the central and peripheral nervous systems.[1]









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